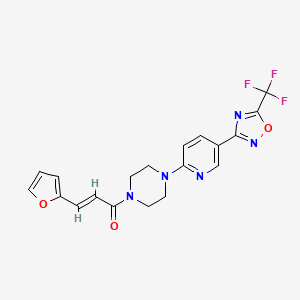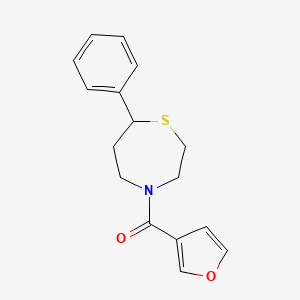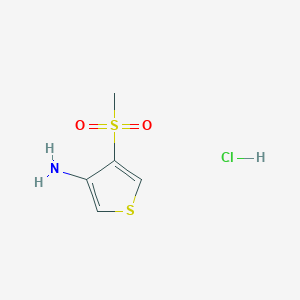![molecular formula C22H25N5O4 B2660641 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212285-69-2](/img/structure/B2660641.png)
7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound with a complex structure. It contains multiple functional groups including two methoxyphenyl groups, a methyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involves intramolecular cyclization in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH . Another method involves microwave-mediated reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction . The structure is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies have revealed that these compounds can undergo various reactions, including intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the melting point, molecular weight, and IR spectra have been reported .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Triazolopyrimidines, including derivatives with similar structural features, have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a study described the synthesis of a series of triazolopyrimidines using the Biginelli protocol, which then underwent evaluation for antimicrobial and antioxidant properties. These compounds demonstrated significant biological activities, suggesting the potential utility of 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in similar applications (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Anti-inflammatory and Analgesic Properties
Another study focused on the synthesis of novel benzodifuranyl derivatives, including triazolopyrimidines, and their evaluation as anti-inflammatory and analgesic agents. The compounds were found to exhibit significant cyclooxygenase inhibition and displayed notable analgesic and anti-inflammatory activities. This highlights the potential of triazolopyrimidine derivatives in the development of new therapeutics for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, novel pyrimidine derivatives have been synthesized and explored as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen-bonding interactions. Such studies underscore the potential of this compound in forming novel supramolecular assemblies with potential applications in materials science and nanotechnology (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, E. Ganin, A. Yavolovskii, 2004).
Anticancer Applications
Furthermore, the development of polymeric materials for slow-release drug delivery systems incorporating heterocyclic derivatives with anticancer effects highlights the potential of triazolopyrimidine derivatives in cancer therapy. Such research indicates the utility of these compounds in designing more effective and targeted anticancer treatments (F. Helaly, A. Khalaf, D. E. E. Nashar, H. F. A. Hamid, A. M. Soliman, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-13-19(21(28)26-16-7-5-6-8-17(16)30-3)20(27-22(25-13)23-12-24-27)15-10-9-14(29-2)11-18(15)31-4/h5-13,19-20H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJBREKUMQSSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)



![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)

![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2660576.png)
![5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2660579.png)
